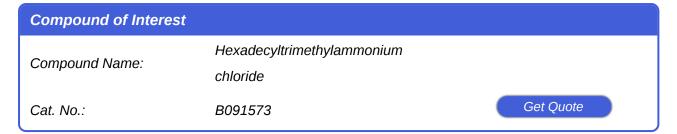


Application Notes and Protocols for Standard CTAB DNA Extraction from Plant Tissues

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For Researchers, Scientists, and Drug Development Professionals

The Cetyltrimethylammonium Bromide (CTAB) protocol is a widely adopted and robust method for extracting high-quality genomic DNA from plant tissues.[1][2][3] This method is particularly effective for plants containing high levels of polysaccharides and polyphenols, which can interfere with downstream molecular applications.[4][5] The protocol utilizes the cationic detergent CTAB to lyse cells, denature proteins, and precipitate polysaccharides.[6][7] Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA suitable for a variety of applications, including PCR, sequencing, and genomic library construction.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the standard CTAB protocol. These values can be optimized depending on the specific plant species and tissue type.

Table 1: CTAB Extraction Buffer Composition



Reagent	Concentration	Function
CTAB (Cetyltrimethylammonium Bromide)	2-4% (w/v)[8][9]	Cationic detergent that lyses cell membranes and forms complexes with polysaccharides, aiding in their removal.[7]
Tris-HCI (pH 8.0)	100 mM[8][9]	Buffering agent to maintain a stable pH for DNA integrity.[7]
NaCl	1.4 M[1][8][9]	Helps to remove proteins and polysaccharides.[7]
EDTA (Ethylenediaminetetraacetic acid)	20 mM[8][9]	Chelates divalent cations (e.g., Mg2+) that are cofactors for DNases, thereby protecting the DNA from degradation.[1]
β-mercaptoethanol	0.2-0.5% (v/v)[1]	A strong reducing agent that helps to denature proteins and inhibit polyphenol oxidase activity.[10]
Polyvinylpyrrolidone (PVP)	1-2% (w/v)	Binds to polyphenolic compounds, preventing them from interacting with and damaging the DNA.[4]

Table 2: Key Experimental Parameters



Step	Parameter	Value/Range	Notes
Tissue Homogenization	Starting Material	100 mg - 1 g[8][11]	Fresh, young leaf tissue is preferred. Freeze-drying can also be used.[4]
Lysis Incubation	Temperature	60-65°C[8][9]	Facilitates cell lysis and enzyme inactivation.
Duration	30-60 minutes[4][8][9]	Longer incubation may be needed for tougher tissues.	
Purification	Chloroform:Isoamyl Alcohol Ratio	24:1 (v/v)[8][9]	Isoamyl alcohol is an anti-foaming agent.
DNA Precipitation	Isopropanol Volume	0.6-0.7 volumes[4]	Cold isopropanol is used to precipitate the DNA.
Incubation Temperature	-20°C[4]	Enhances DNA precipitation.	
Incubation Duration	15 minutes to overnight[4][12]	Longer incubation can increase yield but may also co-precipitate more contaminants.	<u>-</u>
DNA Washing	Ethanol Concentration	70% (v/v)[4][6]	Removes residual salts and other impurities from the DNA pellet.
DNA Solubilization	Elution Buffer	TE Buffer or Nuclease-free water[4][12]	TE buffer helps to protect the DNA during long-term storage.

Table 3: Expected DNA Yield and Purity



Plant Type	Expected DNA Yield (ng/µL)	A260/A280 Ratio	A260/A230 Ratio
Green Seaweeds	24.1 - 50.1[13]	~1.8[13]	~2.1[13]
Banana (G9)	111.7 - 151.7[14]	1.8 - 2.0[14]	Not Specified
Banana (Malbhog)	30.3 - 37.9[14]	0.8 - 1.44[14]	Not Specified
Various Plant Species	Highly variable, up to 800[15]	1.8 - 2.0 (optimal)[15]	>1.8 (desirable)

Note: DNA yield and purity are highly dependent on the plant species, tissue age, and the presence of secondary metabolites.[1] An A260/A280 ratio of ~1.8 is generally considered pure DNA, while the A260/A230 ratio, ideally between 1.8 and 2.2, indicates the absence of polysaccharide and polyphenol contamination.

Experimental Protocol: Standard CTAB DNA Extraction

This protocol is a generalized procedure and may require optimization for specific plant species.

- 1. Materials and Reagents:
- Plant tissue (fresh, frozen, or freeze-dried)
- · Liquid nitrogen
- Mortar and pestle
- CTAB Extraction Buffer (see Table 1)
- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)



- TE (Tris-EDTA) buffer or nuclease-free water
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heating block
- Microcentrifuge
- Pipettes and sterile tips
- 2. Procedure:
- Tissue Preparation:
 - Weigh approximately 100 mg of fresh or frozen plant tissue.[8]
 - Freeze the tissue with liquid nitrogen in a pre-chilled mortar and pestle.
 - Grind the tissue to a fine powder.[3][6] This step is critical for efficient cell lysis.[3]
- Cell Lysis:
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
 - Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer.
 - Vortex thoroughly to mix.
 - Incubate the mixture at 65°C for 60 minutes in a water bath or heating block.[8][9] Invert
 the tube every 15-20 minutes to ensure proper mixing.
- Purification:
 - After incubation, allow the tube to cool to room temperature.
 - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[8][9]
 - Mix by inverting the tube for 5-10 minutes to form an emulsion.



- Centrifuge at 12,000 x g for 10 minutes at room temperature.[8]
- The mixture will separate into three phases: an upper aqueous phase (containing DNA), a middle interface with cellular debris, and a lower organic phase.[3][6]
- Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and organic layer.[16]

DNA Precipitation:

- Add 0.7 volumes (e.g., 700 μL for every 1 mL of aqueous phase) of ice-cold isopropanol to the transferred aqueous phase.[4]
- Mix gently by inverting the tube several times. A white, stringy precipitate of DNA should become visible.
- Incubate at -20°C for at least 30 minutes to enhance precipitation.[4]
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

DNA Washing:

- Carefully decant the supernatant without disturbing the DNA pellet.
- Add 1 mL of ice-cold 70% ethanol to wash the pellet.[4][6] This step removes residual salts and other impurities.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully decant the ethanol. Repeat the wash step if necessary.
- Air-dry the pellet for 10-15 minutes to remove any remaining ethanol. Do not over-dry the pellet, as this can make it difficult to dissolve.

DNA Solubilization:

- Resuspend the DNA pellet in 50-100 μL of TE buffer or nuclease-free water.
- Incubate at 55-65°C for 10 minutes to aid in dissolution.

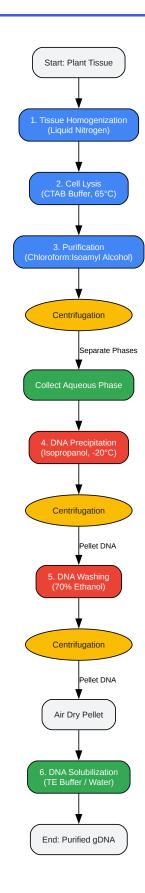


- Store the DNA at -20°C for long-term use.
- Optional RNase Treatment:
 - If RNA contamination is a concern, add RNase A (10 mg/mL) to the final DNA solution to a final concentration of 10 μg/mL and incubate at 37°C for 30 minutes.[4]

Visual Workflow

The following diagram illustrates the key steps in the CTAB DNA extraction protocol.





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Caption: Workflow of the CTAB DNA Extraction Protocol.



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